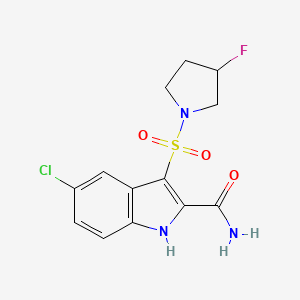

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide

Description

Properties

CAS No. |

918494-93-6 |

|---|---|

Molecular Formula |

C13H13ClFN3O3S |

Molecular Weight |

345.78 g/mol |

IUPAC Name |

5-chloro-3-(3-fluoropyrrolidin-1-yl)sulfonyl-1H-indole-2-carboxamide |

InChI |

InChI=1S/C13H13ClFN3O3S/c14-7-1-2-10-9(5-7)12(11(17-10)13(16)19)22(20,21)18-4-3-8(15)6-18/h1-2,5,8,17H,3-4,6H2,(H2,16,19) |

InChI Key |

OAQWYEHXWWBXCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1F)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of (3R)-3-fluoropyrrolidine-1-sulfonyl chloride with 6-((3-amino-2-chloro-5,6-difluorophenyl)amino)-5-fluoro-3-methylquinazolin-4(3H)-one in the presence of pyridine at 70°C for 18 hours in a sealed tube . This is followed by treatment with trifluoroacetic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative properties . For instance, a study indicated that derivatives of 5-chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide exhibited significant inhibitory effects on cancer cell lines, with growth inhibition concentrations (GI50) ranging from 29 nM to 78 nM . The mechanism involves the formation of reactive species that can damage cellular components, leading to apoptosis in cancer cells.

Data Table: Antiproliferative Activity of Derivatives

| Compound Name | GI50 (nM) | Target Pathway | Cell Line Tested |

|---|---|---|---|

| Compound A | 29 | EGFR/BRAF Inhibition | MCF7 (Breast Cancer) |

| Compound B | 45 | EGFR/BRAF Inhibition | HT29 (Colon Cancer) |

| Compound C | 78 | EGFR/BRAF Inhibition | CaNT (Murine Carcinoma) |

Case Studies

- Targeted Cancer Therapy : A study evaluated the compound's effectiveness when used in conjunction with horseradish peroxidase, revealing enhanced cytotoxicity in tumor cells. The combination led to a significant reduction in tumor growth in murine models, suggesting a promising avenue for targeted delivery systems .

- Fluorinated Prodrugs : The compound's fluorinated structure contributes to its stability and bioactivity. Research indicates that the fluorine atom plays a pivotal role in the compound's interaction with biological targets, enhancing its therapeutic index while minimizing off-target effects .

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in various cancer types, focusing on its potential as a novel treatment option for patients with resistant forms of tumors .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences between the target compound and its analogs:

Key Observations :

- Sulfonyl vs. Sulfanyl Groups : The target compound and compound 15 utilize a sulfonyl group (-SO₂-), which is strongly electron-withdrawing, whereas the pyrazole-based compound in employs a sulfanyl (-S-) group, which is less electronegative . This difference may influence binding affinity and metabolic stability.

- Fluorination : The 3-fluoropyrrolidine in the target compound contrasts with the 3,5-dimethylphenyl group in compound 15 . Fluorination can enhance lipophilicity and bioavailability while reducing metabolic degradation .

Physicochemical Properties

Data from compound 15 () provides insights into properties that may parallel the target compound:

- Melting Point : 119–124°C (compound 15 ) . Fluorinated analogs like the target compound may exhibit higher melting points due to increased polarity.

- Spectroscopic Data :

- ¹H NMR : Compound 15 shows signals for pyrrolidine protons (δ 1.57–1.61 ppm) and aromatic protons (δ 7.24–7.64 ppm) . The target compound’s 3-fluoropyrrolidine group would likely produce distinct shifts due to fluorine’s electronegativity.

- IR : A strong absorption at 1671 cm⁻¹ (C=O stretch) and 3319 cm⁻¹ (N-H stretch) in compound 15 . Similar features are expected in the target compound.

Biological Activity

5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H13ClFN3O3S

- Molecular Weight : 330.78 g/mol

- CAS Number : 918494-93-6

The compound features a chloro group, a fluoropyrrolidine moiety, and an indole core, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group enhances its binding affinity, potentially leading to the modulation of target proteins.

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:

| Compound | Cell Line | GI50 (nM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | TBD | |

| This compound | A549 (lung cancer) | TBD | |

| This compound | Panc-1 (pancreatic cancer) | TBD |

*GI50 (Growth Inhibition 50) indicates the concentration required to inhibit cell growth by 50%.

Selective Inhibition of Kinases

The compound has shown promise as a selective inhibitor of mutant forms of epidermal growth factor receptor (EGFR) and BRAF kinases, which are critical in the pathogenesis of several cancers. The inhibition potency is often measured using IC50 values:

Case Studies

Several case studies have highlighted the efficacy of related compounds in preclinical models:

- Study on MCF-7 Cells : A derivative similar to this compound demonstrated a significant reduction in cell viability with a GI50 value lower than that of standard chemotherapy agents like erlotinib.

- In Vivo Studies : Animal models treated with related indole derivatives showed reduced tumor growth rates and improved survival rates compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. Variations in the substituent groups on the indole ring and the nature of the sulfonyl group were found to significantly affect its potency against various targets.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 5-Chloro-3-(3-fluoropyrrolidine-1-sulfonyl)-1H-indole-2-carboxamide?

- Methodological Answer : The compound is synthesized via sulfonylation of the indole core followed by carboxamide coupling. A representative method involves:

Indole sulfonylation : Reacting 5-chloro-1H-indole with 3-fluoropyrrolidine-1-sulfonyl chloride under basic conditions (e.g., NaH in DMF) .

Carboxamide formation : Coupling the sulfonylated intermediate with activated carboxylic acids (e.g., using EDCI/HOBt) or via mixed anhydride methods .

- Key Data : Yields range from 30% to 76% depending on substituents and reaction optimization .

Q. How is the purity of this compound validated in academic research?

- Methodological Answer : Purity is assessed using reversed-phase HPLC (e.g., YMC Pack ODS-A column, 4.6 mm ID) with UV detection at 254 nm. A purity threshold of ≥95% is typically required, confirmed by integration of chromatographic peaks .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in reaction yields during scale-up synthesis?

- Methodological Answer :

- Parameter screening : Optimize temperature (e.g., 85°C for hydrolysis steps ), solvent polarity (e.g., ethanol/water mixtures), and stoichiometry of reagents (e.g., 2 equivalents of NaOH for saponification ).

- Byproduct analysis : Use LC-MS to identify side products (e.g., incomplete sulfonylation or hydrolysis intermediates).

- Case study : In sulfonylation reactions, lower yields (e.g., 30% for brominated analogs ) may result from steric hindrance or competing side reactions.

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

- Methodological Answer :

- Comparative SAR studies : Replace the 5-chloro group with bromo or nitro substituents and evaluate activity changes. For example:

- 5-Bromo analog : Reduced antiviral activity compared to chloro derivatives in enzyme inhibition assays .

- 5-Nitro analog : Enhanced electrophilicity may improve binding to target proteins but increase toxicity .

- Data Table :

| Substituent | Yield (%) | Melting Point (°C) | Bioactivity Trend |

|---|---|---|---|

| 5-Cl | 60 | 227–228 | Reference |

| 5-Br | 30 | 231–236 | Decreased |

| 5-NO₂ | 74 | 261–262 | Variable |

| Source: |

Q. What advanced spectroscopic techniques are used to confirm the stereochemistry of the 3-fluoropyrrolidine moiety?

- Methodological Answer :

- NOESY NMR : Correlates spatial proximity of fluorine-bearing protons to adjacent groups, resolving axial/equatorial configurations.

- X-ray crystallography : Provides definitive proof of stereochemistry, as demonstrated for related sulfonamide-indole derivatives .

Experimental Design & Data Analysis

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer :

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC.

- Oxidative stress : Expose to H₂O₂ (0.3% v/v) and analyze for sulfone oxidation products .

- Key finding : Fluoropyrrolidine sulfonamides generally exhibit improved metabolic stability compared to non-fluorinated analogs .

Q. What computational methods support the rational design of analogs with enhanced target binding?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 3CLpro ).

- MD simulations : Assess conformational flexibility of the fluoropyrrolidine ring over 100-ns trajectories (AMBER force field).

- Electrostatic potential maps : Highlight the electron-deficient fluorinated sulfonamide as a key pharmacophore .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and cellular assays?

- Methodological Answer :

- Membrane permeability : Measure logP values (e.g., using shake-flask method) to assess cellular uptake. Low permeability may explain reduced cellular efficacy despite high enzyme inhibition .

- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.